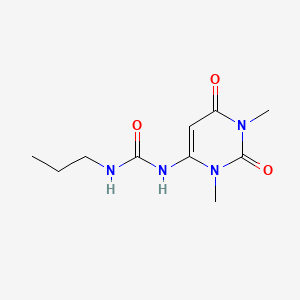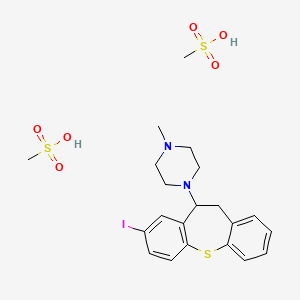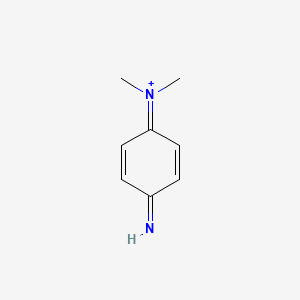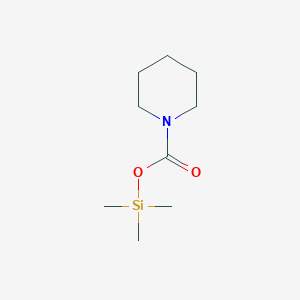
Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-: is a complex organic compound that belongs to the class of cyclic ureas It is characterized by its unique structure, which includes a pyrimidine ring fused with a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,3-dimethylurea with a suitable alkylating agent under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a versatile intermediate in the synthesis of various organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, it is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Industrially, it is used in the production of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism by which Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
類似化合物との比較
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally related compound used as a solvent and intermediate in organic synthesis.
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Another urea derivative with distinct chemical properties and applications.
Uniqueness: What sets Urea, 1-propyl-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- apart is its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
31652-51-4 |
|---|---|
分子式 |
C10H16N4O3 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-propylurea |
InChI |
InChI=1S/C10H16N4O3/c1-4-5-11-9(16)12-7-6-8(15)14(3)10(17)13(7)2/h6H,4-5H2,1-3H3,(H2,11,12,16) |
InChIキー |
SUYUXFUKPDAORE-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=CC(=O)N(C(=O)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)




![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)


